N-(4-fluorophenyl)-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a thiophen-2-ylmethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Thiophen-2-ylmethyl Urea Moiety: This step involves the reaction of thiophen-2-ylmethyl isocyanate with an amine-functionalized intermediate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxamide
- N-(4-bromophenyl)-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxamide
- N-(4-methylphenyl)-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(thiophen-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c20-15-3-5-16(6-4-15)23-19(26)24-9-7-14(8-10-24)12-21-18(25)22-13-17-2-1-11-27-17/h1-6,11,14H,7-10,12-13H2,(H,23,26)(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIYJGWRTGHUJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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